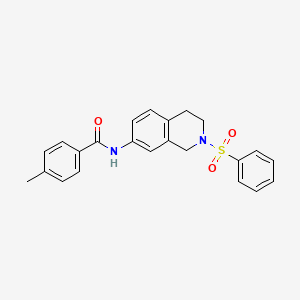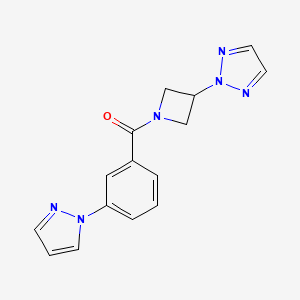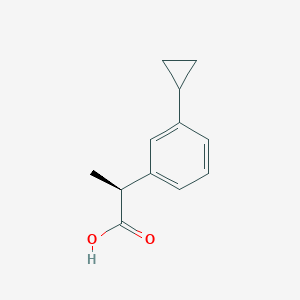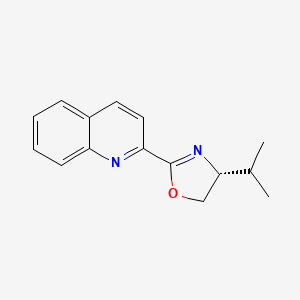
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(2-Aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and its salt compounds can be synthesized through various chemical reactions . A method involves the N-acyliminium ion chemistry, where 2-substituted and 2,5-disubstituted piperazine-3,6-diones are synthesized from alpha-amino acids .Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)ethanolamine has been elucidated . It has a molecular formula of C4H12N2O and an average mass of 104.151 Da .Chemical Reactions Analysis
N-(2-Aminoethyl)piperazine neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
The physical properties of N-(2-Aminoethyl)piperazine derivatives, such as thermal behavior, are essential for their practical applications. Research on compounds like N,N,N’,N’-tetra (2-cyanoethyl)-1,4-bis (3-aminopropyl)piperazine highlights their thermal stability, which is crucial for their usage in various industrial processes.Wissenschaftliche Forschungsanwendungen
- Application : These aerogels possess a nano-porous network structure with high surface areas (262 m²/g for supercritical CO₂ drying and 120.4 m²/g for freeze-drying). They can potentially capture CO₂ via covalent bonding .
- Composite Aerogel : The MCC/APMDS composite aerogel effectively adsorbs formaldehyde. The protonated –NH₃⁺ group in APMDS reacts with formaldehyde, forming a Schiff base and achieving deformaldehyde effects .
Aerogels for CO₂ Capture
Formaldehyde Adsorption
Chiral Peptide Nucleic Acids (PNAs)
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-6-7-16-14(19)12-8-13(18)17(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOBKXARDOVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)


![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)